molecular formula C21H23Cl2N3O2 B14624906 3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diphenylimidazolidine-2,4-dione CAS No. 56605-15-3

3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diphenylimidazolidine-2,4-dione

Cat. No.: B14624906
CAS No.: 56605-15-3
M. Wt: 420.3 g/mol
InChI Key: XZQZRCSCIHIAEU-UHFFFAOYSA-N
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Description

3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diphenylimidazolidine-2,4-dione is a complex organic compound known for its significant applications in various scientific fields This compound is characterized by its unique structure, which includes bis(2-chloroethyl)amino groups and a diphenylimidazolidine-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diphenylimidazolidine-2,4-dione typically involves multiple steps. One common method includes the reaction of bis(2-chloroethyl)amine with a suitable precursor to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like methylene chloride are used, and the reaction is facilitated by the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while nucleophilic substitution can produce a variety of substituted derivatives .

Scientific Research Applications

3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diphenylimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as an alkylating agent, which can modify DNA and proteins.

    Medicine: Investigated for its potential use in chemotherapy due to its ability to interfere with cell division.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The compound exerts its effects primarily through alkylation, where it introduces alkyl groups into biologically active molecules. This process can lead to the cross-linking of DNA strands, preventing their proper replication and transcription. The molecular targets include DNA bases, and the pathways involved often result in cell cycle arrest and apoptosis .

Properties

CAS No.

56605-15-3

Molecular Formula

C21H23Cl2N3O2

Molecular Weight

420.3 g/mol

IUPAC Name

3-[2-[bis(2-chloroethyl)amino]ethyl]-5,5-diphenylimidazolidine-2,4-dione

InChI

InChI=1S/C21H23Cl2N3O2/c22-11-13-25(14-12-23)15-16-26-19(27)21(24-20(26)28,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,24,28)

InChI Key

XZQZRCSCIHIAEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCN(CCCl)CCCl)C3=CC=CC=C3

Origin of Product

United States

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